molecular formula C12H16ClN B3043289 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 83674-77-5

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B3043289
CAS RN: 83674-77-5
M. Wt: 209.71 g/mol
InChI Key: BTBHPEPDBJEDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, also known as 4-(2-Methylphenyl)-1,2,3,6-THP-HCl, is an organic compound belonging to the class of tetrahydropyridine derivatives. It is an important intermediate in the synthesis of various drugs and pharmaceuticals. 4-(2-Methylphenyl)-1,2,3,6-THP-HCl is used in a variety of scientific applications, including biochemical and physiological research, drug development, and as a tool in laboratory experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, focusing on six unique applications:

Neuroprotective Agents

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been studied for its potential neuroprotective properties. Research indicates that it may help in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Parkinson’s and Alzheimer’s . This compound’s ability to modulate neurotransmitter systems and reduce neuroinflammation makes it a promising candidate for developing treatments for these conditions.

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer . Its mechanism involves disrupting the cell cycle and activating apoptotic pathways, making it a valuable molecule for developing new anticancer therapies.

Antimicrobial Agents

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been explored for its antimicrobial properties. It has exhibited significant activity against a range of bacterial and fungal pathogens . This makes it a potential candidate for developing new antibiotics or antifungal agents, especially in the face of rising antimicrobial resistance.

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This property is particularly useful in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-6,13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHPEPDBJEDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.